molecular formula C12H24O6 B579450 TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER CAS No. 18425-64-4

TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER

Cat. No.: B579450
CAS No.: 18425-64-4
M. Wt: 264.318
InChI Key: ZWHGJDQVQZVOHM-UHFFFAOYSA-N
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Description

TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER, also known as this compound, is a useful research compound. Its molecular formula is C12H24O6 and its molecular weight is 264.318. The purity is usually 95%.
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Properties

CAS No.

18425-64-4

Molecular Formula

C12H24O6

Molecular Weight

264.318

IUPAC Name

2-ethyl-2-(hydroxymethyl)propane-1,3-diol;2-(oxiran-2-ylmethoxymethyl)oxirane

InChI

InChI=1S/C6H10O3.C6H14O3/c1(5-3-8-5)7-2-6-4-9-6;1-2-6(3-7,4-8)5-9/h5-6H,1-4H2;7-9H,2-5H2,1H3

InChI Key

ZWHGJDQVQZVOHM-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)CO.C1C(O1)COCC2CO2

Synonyms

TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER

Origin of Product

United States

Synthetic Methodologies for Trimethylolpropane Diglycidyl Ether

The synthesis of Trimethylolpropane (B17298) Diglycidyl Ether (TMPDGE) primarily involves the reaction of trimethylolpropane with epichlorohydrin (B41342). The key challenge in this synthesis is achieving selective di-substitution on the trimethylolpropane molecule, which possesses three reactive hydroxyl groups. The formation of mono- and tri-glycidyl ether derivatives is a common outcome, making control over reaction conditions paramount. Generally, the synthesis can be approached via a two-step or a one-step process.

A prevalent method for synthesizing glycidyl (B131873) ethers is a two-step reaction sequence. googleapis.com The initial step involves the formation of a halohydrin intermediate through the reaction of trimethylolpropane with epichlorohydrin. This reaction is typically catalyzed by a Lewis acid. The subsequent step is a dehydrochlorination reaction, where the halohydrin intermediate is treated with a stoichiometric amount of a base, such as sodium hydroxide, to induce ring closure and form the desired epoxide rings. wikipedia.org

Alternatively, synthesis can be accomplished in a single step using a phase transfer catalyst, such as a quaternary ammonium (B1175870) salt, in the presence of an alkali metal hydroxide. This method can proceed at moderate temperatures, typically between 30 to 70°C, under normal pressure. google.com The molar ratio of epichlorohydrin to the hydroxyl groups of trimethylolpropane is a critical parameter, with ratios of 2 to 15 moles of epichlorohydrin per hydroxyl equivalent being reported. google.com

Purification of the final product is a crucial stage. After the reaction, by-products such as salts are removed by filtration and washing with water. google.com The crude product is then often subjected to distillation under reduced pressure to isolate the Trimethylolpropane Diglycidyl Ether from unreacted starting materials and other glycidyl ether variants. googleapis.com

ParameterTwo-Step MethodOne-Step Method (Phase Transfer Catalysis)
Reactants Trimethylolpropane, Epichlorohydrin, Sodium HydroxideTrimethylolpropane, Epichlorohydrin, Alkali Metal Hydroxide
Catalyst Lewis Acid (e.g., Tin Halide, Boron Trifluoride)Quaternary Ammonium or Phosphonium Salt
Intermediate Halohydrin EtherNot isolated
Reaction Temp. Step 1: Elevated; Step 2: 30-60°C google.com30-70°C google.com
Key Features Staged reaction with intermediate formation.Direct conversion to glycidyl ether.
Purification Filtration, Water Wash, Distillation googleapis.comgoogle.comFiltration, Water Wash, Distillation google.com

Scale Up Considerations in Industrial Synthesis

Transitioning the synthesis of Trimethylolpropane (B17298) Diglycidyl Ether from a laboratory setting to industrial-scale production introduces several critical challenges that must be addressed to ensure an efficient, safe, and economically viable process.

A primary concern in the industrial synthesis is achieving high selectivity for the diglycidyl ether product. The presence of three hydroxyl groups on the parent trimethylolpropane molecule means that a mixture of mono-, di-, and tri-substituted ethers is often produced. mdpi.com Controlling the stoichiometry of the reactants, particularly the molar ratio of epichlorohydrin (B41342) to trimethylolpropane, is essential for maximizing the yield of the desired diglycidyl ether.

The management of reaction conditions is another significant factor. The etherification reactions are often exothermic, necessitating robust temperature control systems to prevent runaway reactions and the formation of unwanted by-products. The choice of reactor design and the use of solvents can aid in managing heat transfer and viscosity during the process.

Purification presents a major hurdle in large-scale production. The process generates significant quantities of inorganic salts (e.g., sodium chloride) from the dehydrochlorination step, which must be efficiently removed by filtration and washing. google.com Perhaps the most critical purity issue is the reduction of total and hydrolyzable chlorine content in the final product, which originates from the epichlorohydrin reactant. High chlorine levels can be detrimental to the performance of the final epoxy resin. Achieving low chlorine specifications often requires intensive purification steps, such as molecular distillation, which adds complexity and cost to the process. google.com Furthermore, if solvents are used, their recovery and recycling are necessary for both economic and environmental reasons.

ChallengeIndustrial Consideration
Product Selectivity Precise control of reactant stoichiometry to minimize mono- and tri-ether formation.
Reaction Control Effective heat management for exothermic reactions; control of viscosity.
Catalyst Management Selection of an efficient catalyst (e.g., Lewis acid, phase transfer catalyst) and its subsequent removal from the product.
Purification Efficient removal of inorganic salt by-products and unreacted reagents.
Impurity Reduction Minimizing residual chlorine content through methods like washing and distillation. google.com
Process Efficiency Consideration of batch vs. continuous processing; recovery and recycling of any solvents used.

Polymerization and Crosslinking Chemistry of Trimethylolpropane Diglycidyl Ether

Fundamental Reaction Mechanisms of Epoxy Groups

The core of epoxy chemistry lies in the reactivity of the strained three-membered epoxy ring. This ring can be opened by a variety of reagents, leading to polymerization and crosslinking. The primary mechanisms involved are ring-opening polymerization and etherification reactions.

Ring-opening polymerization (ROP) is the principal reaction through which epoxy monomers are converted into a polymer network. This process can be initiated by anionic, cationic, or nucleophilic species. The mechanism involves an initiator attacking one of the carbon atoms of the epoxy ring, which relieves the ring strain and results in the formation of a new reactive species that can propagate the polymerization chain.

Anionic Ring-Opening Polymerization (AROP): A negatively charged initiator attacks the epoxy ring, leading to an alkoxide intermediate. This alkoxide can then attack another epoxy monomer, continuing the chain growth. Controlled AROP of certain glycidyl (B131873) ethers has been achieved using organocatalysts like a phosphazene base and triethylborane, which allows for precise control over the polymer's molecular weight and structure. nih.gov

Cationic Ring-Opening Polymerization (CROP): This pathway is initiated by a strong acid or a Lewis acid. The initiator protonates the oxygen atom of the epoxy ring, forming an oxonium ion. A nucleophile, typically another epoxy monomer, then attacks the carbon of the activated ring, propagating the polymerization. mdpi.com This mechanism is particularly relevant in photoinitiated curing. amazonaws.com

The choice of initiator and reaction conditions significantly influences the polymerization kinetics and the resulting polymer architecture.

In epoxy chemistry, etherification refers to the reaction between a hydroxyl group (–OH) and an epoxy group. kpi.uahycat.com This reaction is particularly significant under specific conditions, such as at high temperatures, in the later stages of curing, or when there is a large excess of epoxy groups relative to the primary curing agent. kpi.uaresearchgate.net

Curing Agent Interactions and Network Formation

The transformation of liquid epoxy resins into a solid, crosslinked thermoset is achieved through the use of curing agents, also known as hardeners. The choice of curing agent is critical as it dictates the reaction chemistry, cure schedule, and the ultimate properties of the thermoset material.

Amines are the most common class of curing agents for epoxy resins. pcimag.com The curing process involves a nucleophilic addition reaction between the amine's active hydrogen atoms and the epoxy rings.

The reaction proceeds in two main steps:

A primary amine (R-NH₂) reacts with an epoxy group to form a secondary amine and a hydroxyl group. mdpi.com

The newly formed secondary amine (R-NH-R') can then react with another epoxy group, creating a tertiary amine and another hydroxyl group. researchgate.netresearchgate.net

This sequence of reactions leads to the formation of a highly crosslinked, three-dimensional network. researchgate.net The reactivity of the amine hardener and the stoichiometry of the amine/epoxy mixture are key factors that control the cure rate and the final properties of the polymer. google.com Polyamines are frequently used to achieve a high degree of crosslinking. google.com

Table 1: Key Reactions in Amine Curing

Reaction Step Reactants Products
Primary Amine Addition Primary Amine (R-NH₂) + Epoxy Group Secondary Amine + Hydroxyl Group
Secondary Amine Addition Secondary Amine + Epoxy Group Tertiary Amine + Hydroxyl Group
Etherification (Secondary Reaction) Hydroxyl Group + Epoxy Group Ether Linkage

Acid anhydrides are another major class of curing agents, known for providing cured systems with excellent thermal stability, low viscosity, and long pot life. hycat.comappliedpoleramic.com The curing mechanism with anhydrides is more complex than with amines and often requires catalysts and elevated temperatures to proceed efficiently. appliedpoleramic.com

The primary reaction involves the opening of the anhydride (B1165640) ring by a hydroxyl group (which may be present on the epoxy resin backbone or generated in situ) to form a monoester with a carboxylic acid group. broadview-tech.comappliedpoleramic.com This carboxylic acid then reacts with an epoxy group to form a diester and another hydroxyl group, which can continue the reaction cycle. appliedpoleramic.com Competing with this esterification is the etherification reaction, where a hydroxyl group directly attacks an epoxy ring. hycat.com The balance between esterification and etherification is influenced by the cure temperature and the type of catalyst used, which in turn affects the final properties of the thermoset. hycat.com

Table 2: Competing Reactions in Anhydride Curing

Reaction Description Significance
Esterification Anhydride reacts with hydroxyl groups to form ester linkages. The primary crosslinking reaction, leading to the formation of a polyester (B1180765) network. hycat.com
Etherification Hydroxyl groups react directly with epoxy groups to form ether linkages. A competing reaction that also contributes to crosslink density and can enhance thermal stability. hycat.com

Photoinitiated cationic polymerization is a method of curing that uses ultraviolet (UV) radiation to trigger the polymerization of epoxy monomers like Trimethylolpropane (B17298) Diglycidyl Ether. amazonaws.comwikipedia.org This process relies on a photoinitiator, typically a triarylsulfonium or iodonium (B1229267) salt. amazonaws.comacs.org

Upon exposure to UV light, the photoinitiator undergoes photolysis to generate a superacid. mdpi.com This strong acid then protonates the oxygen of the epoxy ring, initiating a cationic ring-opening polymerization that propagates rapidly through the resin. mdpi.comamazonaws.com This "curing on demand" technology offers very fast cure times, often within seconds. Glycidyl ethers are known to be suitable monomers for this type of polymerization. amazonaws.com The efficiency of the process depends on the photoinitiator's properties and the irradiation conditions. acs.org This method is widely used in coatings, adhesives, and 3D printing applications where rapid, controlled curing is required. acs.org

Influence of TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER on Polymerization Kinetics

Activation Energy and Reaction Rate Analysis

The activation energy (Ea), which represents the minimum energy required to initiate a curing reaction, is a critical parameter in polymerization kinetics. Studies on epoxy blends have shown that the addition of TMPTGE can modify the activation energy of the system.

In research involving blends of diglycidyl ether of bisphenol A (DGEBA) and TMPTGE initiated by a cationic latent catalyst, the cure activation energy was observed to be higher in the mixtures compared to pure DGEBA. elsevierpure.com This phenomenon can be analyzed using methods like the Kissinger method with data from differential scanning calorimetry (DSC). The increase in activation energy may be attributed to steric hindrance effects introduced by the branched, trifunctional structure of TMPTGE, which can affect the mobility and orientation of the reacting molecules.

Table 1: Effect of TMPTGE on Cure Activation Energy in DGEBA Blends

System CompositionCure Activation Energy (Ea)Method
Pure DGEBALowerKissinger Method (from DSC)
DGEBA/TMPTGE MixtureHigherKissinger Method (from DSC)
Data derived from studies on DGEBA/TMPTGE blends initiated with a cationic latent catalyst. elsevierpure.com

Gelation Behavior and Curing Profiles

Gelation is the point at which a liquid resin begins to form a crosslinked, insoluble polymer network. The time taken to reach this point, known as the gel time, is a crucial parameter for processing thermosetting polymers. The inclusion of TMPTGE has a marked effect on gelation.

Studies utilizing rheometers to investigate the isothermal curing of DGEBA/TMPTGE blends have demonstrated that the gel time decreases as the content of TMPTGE increases. elsevierpure.com This acceleration of gelation is attributed to two main factors:

Increased Functionality : As a trifunctional molecule, TMPTGE introduces a higher number of reactive epoxide groups per unit volume, increasing the number of activated sites for crosslinking. elsevierpure.com

Viscosity Reduction : TMPTGE acts as a reactive diluent, lowering the initial viscosity of the epoxy blend. This enhanced mobility allows molecules to diffuse and react more easily, speeding up the formation of the polymer network. elsevierpure.com

Table 2: Influence of TMPTGE Content on Gel Time

TMPTGE Content in DGEBA BlendRelative Gel TimeUnderlying Cause
LowLongerFewer activated sites, higher viscosity
HighShorterIncreased activated sites, decreased viscosity
This table illustrates the general trend observed in the curing of DGEBA/TMPTGE blends. elsevierpure.com

Development of Interpenetrating Polymer Networks and Hybrid Systems

This compound is a valuable component in the formulation of advanced polymer systems such as Interpenetrating Polymer Networks (IPNs) and hybrid polymers. An IPN consists of two or more distinct polymer networks that are synthesized in the presence of each other and are at least partially interlaced on a molecular scale, but not covalently bonded to each other.

In these hybrid systems, the different polymer networks are formed via independent, non-interfering polymerization mechanisms. A common approach involves combining an epoxy system with an acrylate (B77674) system. The epoxy groups of TMPTGE can be cured through a cationic ring-opening polymerization, while the acrylate monomers polymerize simultaneously or sequentially via a free-radical pathway. This dual-curing process results in the formation of a true IPN, where the distinct polyether and polyacrylate networks are physically entangled.

Characterization of Polymerization and Cured Systems Involving Trimethylolpropane Diglycidyl Ether

Spectroscopic Analysis of Reaction Progression and Structure

Spectroscopic techniques are fundamental in tracking the chemical transformations during the polymerization of trimethylolpropane-diglycidyl ether and in elucidating the complex architecture of the final cured network. These methods provide direct molecular-level insights into reaction kinetics and structural integrity.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful and widely used technique for real-time monitoring of the curing process of epoxy resins, including those involving this compound. researchgate.netutexas.edu The methodology relies on tracking the changes in characteristic absorption bands of specific functional groups as the reaction progresses. The primary reaction during curing is the opening of the oxirane (epoxy) ring.

The conversion of the epoxy groups can be quantitatively followed by monitoring the decrease in the intensity of the absorption band corresponding to the epoxy ring vibrations. This band is typically observed around 915 cm⁻¹. nih.gov Another band associated with the C-H stretching of the terminal oxirane group is found at approximately 3050-3060 cm⁻¹. researchgate.netmdpi.com As the curing reaction proceeds with a curing agent (like an amine), these epoxy bands diminish in intensity. nih.gov

Simultaneously, the formation of hydroxyl (-OH) groups resulting from the ring-opening reaction can be observed by the appearance and growth of a broad absorption band in the region of 3400-3500 cm⁻¹. researchgate.netmdpi.com The extent of the reaction, or the degree of cure, can be calculated by comparing the peak area of the epoxy band at any given time to its initial area. Often, a reference peak that does not change during the reaction, such as a C-H stretching vibration from an aromatic or aliphatic chain (around 2872-2960 cm⁻¹), is used for normalization to ensure accuracy. utexas.edumdpi.com

The disappearance of the bands at 915 cm⁻¹ and ~3056 cm⁻¹ coupled with the appearance of a band around 1109 cm⁻¹ (characteristic of C-N stretching vibrations in amine-cured systems) confirms the conversion of the epoxy monomer into the crosslinked polymer. nih.gov This in-situ analysis allows for a detailed understanding of the curing kinetics under various conditions.

Table 1: Key FTIR Absorption Bands for Monitoring Epoxy Conversion

Wavenumber (cm⁻¹)AssignmentChange During Curing
~3056C-H stretching of the epoxy ringDecreases
~3400O-H stretching of hydroxyl groupsIncreases
915C-O-C deformation of the epoxy ringDecreases
1109C-N stretching (in amine-cured systems)Increases

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR and ¹³C NMR, provides detailed structural information about the initial monomers and the resulting crosslinked polymer network. While FTIR is excellent for monitoring reaction progression, NMR is unparalleled for elucidating the specific chemical structures formed during curing.

In ¹³C NMR spectra of the uncured glycidyl (B131873) ether resin, characteristic resonance peaks for the carbons of the glycidyl group are observed. For instance, in diglycidyl ether of bisphenol A (DGEBA), a structurally related epoxy, these peaks appear at approximately 44.2 ppm (oxirane CH₂), 49.9 ppm (oxirane CH), and 68.3 ppm (ether CH₂). researchgate.net Upon curing, the disappearance or significant reduction of the peaks at ~44 ppm and ~50 ppm indicates the opening of the epoxide ring. researchgate.net New signals corresponding to the carbons involved in the newly formed linkages appear, allowing for a detailed analysis of the network structure. This technique can confirm the reaction mechanism and identify the presence of any side reactions or unreacted end groups. ibm.com

¹H NMR spectroscopy is also employed to follow the epoxy conversion. The protons of the terminal epoxy group in DGEBA, for example, show characteristic signals that can be integrated to quantify the extent of the reaction. researchgate.net By comparing the integration of these proton signals in the uncured resin versus a cured sample, the epoxy conversion can be calculated. researchgate.net NMR analysis is crucial for confirming the molecular structure of synthesized resins and for providing a quantitative measure of the end-group conversion, which is essential for understanding the quality and final properties of the cured material. ibm.comuctm.edu

Thermal Analysis of Crosslinked Materials

Thermal analysis techniques are indispensable for characterizing the curing process and the properties of the final thermoset material. They provide critical data on reaction kinetics, thermal transitions, and the operational temperature limits of the cured polymer.

Differential Scanning Calorimetry (DSC) is a primary technique used to study the cure kinetics and determine the glass transition temperature (Tg) of epoxy systems. wsu.edu A DSC measurement records the heat flow to or from a sample as a function of temperature or time. tainstruments.com

During the curing of an epoxy resin, a crosslinking reaction occurs, which is an exothermic process. This is observed as a distinct exothermic peak in a dynamic DSC scan (where the sample is heated at a constant rate). mdpi.com The total heat evolved during this reaction (ΔH), which is proportional to the area under the exothermic peak, is directly related to the total number of bonds formed. researchgate.net By analyzing the shape and temperature range of this exotherm at different heating rates, key kinetic parameters such as the activation energy (Ea) can be determined using methods like the Kissinger or Ozawa models. elsevierpure.comresearchgate.net

The glass transition temperature (Tg) is a critical property of the cured thermoset, representing the temperature at which the material transitions from a rigid, glassy state to a more flexible, rubbery state. netzsch.com It is observed in a DSC thermogram as a step-like change in the heat capacity. researchgate.net The Tg is highly dependent on the crosslink density of the network; a higher degree of cure generally results in a higher Tg. nih.gov DSC is used to measure the Tg of the fully cured material. It can also be used to assess the degree of cure in partially cured samples by measuring the residual exothermic heat of reaction and the shift in Tg during a second heating scan. tainstruments.comnetzsch.com For complex systems where the glass transition and post-curing effects overlap, Temperature Modulated DSC (TM-DSC) can be used to separate these phenomena, providing a more accurate Tg determination. netzsch.comnetzsch.comtainstruments.com

Table 2: Representative Thermal Properties of Epoxy Systems from DSC

PropertyDescriptionTypical Information Obtained
Curing ExothermThe heat released during the crosslinking reaction.Total heat of reaction (ΔH), peak exothermic temperature (Tp), onset temperature (Tonset).
Activation Energy (Ea)The minimum energy required to initiate the curing reaction.Calculated from multiple dynamic scans at different heating rates.
Glass Transition Temp. (Tg)Temperature of transition from a glassy to a rubbery state.Indicates the degree of cure and the upper service temperature of the material.

Thermogravimetric Analysis (TGA) is a technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. mdpi.com It is the primary method for evaluating the thermal stability of polymeric materials. mdpi.com The TGA curve plots the percentage of weight loss versus temperature, providing crucial information about the decomposition process.

For cured epoxy resins based on this compound, TGA is used to determine the onset temperature of decomposition, which indicates the beginning of significant thermal degradation. elsevierpure.com The temperature at which the maximum rate of weight loss occurs (identified from the derivative of the TGA curve, or DTG) is another key indicator of thermal stability. elsevierpure.comnih.gov

Rheological Characterization of Curing Systems

Rheology is the study of the flow and deformation of matter. For thermosetting resins like this compound systems, rheological characterization is crucial for understanding the material's processability and for tracking the transformation from a low-viscosity liquid to a solid, crosslinked network. ionike.com Key parameters monitored during curing include viscosity (η), storage modulus (G'), and loss modulus (G'').

At the beginning of the curing process, the resin system is a liquid with a relatively low viscosity. As the reaction begins and polymer chains start to form and grow, the viscosity of the system increases. ionike.com This viscosity evolution can be monitored under isothermal conditions using a rheometer. elsevierpure.com Initially, the increase in viscosity is slow, but as the reaction accelerates, the viscosity rises sharply. epitoanyag.org.hu

The storage modulus (G') represents the elastic component of the material (its ability to store energy), while the loss modulus (G'') represents the viscous component (its ability to dissipate energy). In the initial liquid state, G'' is greater than G'. As crosslinking proceeds, both moduli increase, but G' increases much more rapidly than G''. The point at which G' and G'' intersect is often defined as the gel point. elsevierpure.com The gel point signifies a critical transition from a liquid-like to a solid-like state, where a continuous network has formed throughout the material. epitoanyag.org.hu After the gel point, G' becomes larger than G'', indicating that the material now behaves more like a solid.

Rheological analysis provides critical data for manufacturing processes, defining the "pot life" or working time of the resin before it becomes too viscous to process, and the time required to achieve a solid structure (gel time). elsevierpure.comepitoanyag.org.hu The activation energy for the crosslinking process can also be determined from rheological data by measuring the gel time at different isothermal temperatures and applying an Arrhenius-type relationship. elsevierpure.com

Morphological and Microstructural Investigations of Cured Polymers

The morphology and microstructure of cured polymer networks are critical factors that dictate their macroscopic physical and mechanical properties. For systems involving this compound, or its more commonly studied trifunctional analog, trimethylolpropane (B17298) triglycidyl ether (TMPTGE), detailed investigations into the network architecture provide valuable insights into structure-property relationships. Techniques such as scanning electron microscopy (SEM) and analyses of crosslink density and network homogeneity are instrumental in characterizing these thermoset systems.

Scanning Electron Microscopy (SEM) for Network Morphology

Scanning Electron Microscopy (SEM) is a powerful technique for visualizing the surface topography and morphology of cured polymer networks. In the context of systems cured with trimethylolpropane glycidyl ethers, SEM is frequently employed to analyze the fracture surfaces of test specimens, which reveals crucial information about the material's failure mechanisms and, by extension, its network structure.

The examination of fracture surfaces can distinguish between brittle and ductile failure modes. A smooth, glassy fracture surface with sharp edges is typically indicative of a brittle fracture, which is often associated with a high crosslink density and restricted chain mobility. Conversely, a more complex and rough surface, showing signs of plastic deformation such as shear yielding, suggests a tougher, more ductile material.

In epoxy resins modified with TMPTGE, SEM imaging of fracture surfaces has been used to confirm toughening effects. researchgate.net The morphology can reveal features such as crack path deflection, which points to mechanisms that dissipate energy and enhance fracture toughness. researchgate.net For instance, in composites, SEM can show how the polymer matrix interacts with fillers or reinforcing fibers, highlighting features like fiber pull-out or debonding at the interface. researchgate.net

Sample preparation for SEM analysis of these cured polymers typically involves cryo-fracturing the material to create a fracture surface that is representative of the bulk morphology without introducing artifacts from cutting or smearing. The fractured sample is then mounted and sputter-coated with a thin layer of a conductive material, such as gold or carbon, to prevent charge buildup from the electron beam during imaging. semanticscholar.org The analysis of these prepared surfaces provides a direct visual correlation between the chemical composition, such as the concentration of the crosslinking agent, and the resulting network morphology and mechanical behavior. researchgate.net

Analysis of Crosslink Density and Network Homogeneity

The crosslink density is a fundamental parameter of a polymer network, defining the number of crosslinks per unit volume. It directly influences many properties of the cured thermoset, including its stiffness (modulus), glass transition temperature (Tg), thermal stability, and solvent resistance. nih.gov The incorporation of a multifunctional crosslinker like trimethylolpropane triglycidyl ether significantly impacts the final crosslink density of the network.

One of the most common methods for determining the crosslink density in epoxy networks is through Dynamic Mechanical Analysis (DMA). nih.govcnrs.fr This technique measures the viscoelastic properties of the material as a function of temperature. In the rubbery plateau region, above the glass transition temperature, the storage modulus (E') is directly related to the crosslink density (νe) through the theory of rubber elasticity. The crosslink density can be calculated using the following equation:

E' = 3νeRT

where:

E' is the storage modulus in the rubbery plateau

νe is the crosslink density (mol/m³)

R is the universal gas constant (8.314 J/mol·K)

T is the absolute temperature in Kelvin nih.gov

Research on epoxy systems has demonstrated that increasing the concentration of a trifunctional monomer like TMPTGE leads to a tighter network with a higher crosslink density. cnrs.fr This, in turn, results in a higher glass transition temperature (Tg), as more thermal energy is required to induce segmental motion in the more constrained network. cnrs.fr

Network homogeneity refers to the spatial distribution of crosslinks within the polymer matrix. A homogeneous network has a uniform distribution of chain lengths between crosslinks, which generally leads to more predictable and often superior mechanical properties. In contrast, a heterogeneous network may have regions of high and low crosslink density, which can act as stress concentration points and potentially lead to premature failure. While direct visualization of network homogeneity at the molecular level is challenging, its effects can be inferred from mechanical properties and the breadth of the glass transition peak in DMA measurements. A broader transition often suggests a more heterogeneous network structure.

The use of TMPTGE, due to its trifunctional nature, can lead to the formation of densely crosslinked networks. Studies comparing trifunctional epoxies with standard bifunctional resins like diglycidyl ether of bisphenol A (DGEBA) have shown that the trifunctional monomers produce materials with significantly higher crosslinking densities and glass transition temperatures. cnrs.fr

The following table presents data from a study on epoxy thermosets, illustrating the effect of incorporating a trifunctional epoxy monomer on the material's properties.

FormulationTrifunctional Monomer (wt.%)Glass Transition Temperature (Tg) from DMA (°C)Storage Modulus at Tg+40°C (MPa)Calculated Crosslink Density (mol/m³)
DG-JEF048.110.51290
3EPOPh-JEF10070.324.12810
3EPOPh-TPTE-JEF-197.660.118.52210
3EPOPh-TPTE-JEF-295.254.315.21840
Data derived from a study on bio-based epoxy shape-memory thermosets, where 3EPOPh is a trifunctional epoxy monomer and TPTE is trimethylolpropane triglycidyl ether. DG-JEF represents a standard DGEBA-based system. cnrs.fr

This data clearly shows that the introduction and increasing amount of trifunctional monomers lead to a higher glass transition temperature and storage modulus, which corresponds to a higher calculated crosslink density, indicating the formation of a more tightly crosslinked network.

Theoretical and Computational Investigations of Trimethylolpropane Diglycidyl Ether Systems

Molecular Modeling of Reactivity and Network Formation

Computational chemistry provides profound insights into the fundamental reactivity of glycidyl (B131873) ethers and the subsequent formation of complex three-dimensional polymer networks.

Reactivity Analysis: The curing process of an epoxy resin begins with the ring-opening reaction of the epoxide group. nih.gov Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to analyze the electronic structure of the epoxide ring. jsta.clresearchgate.net These studies reveal that the ring strain and the electron-withdrawing effect of the oxygen atom render the ring's carbon atoms electrophilic and thus susceptible to nucleophilic attack by curing agents like amines or anhydrides. nih.govjsta.cl This fundamental analysis of reactivity is crucial for understanding the initial stages of polymerization.

Network Formation Simulation: Molecular Dynamics (MD) is the primary tool for simulating the evolution from individual monomers to a fully cross-linked network. nih.gov The process typically involves several stages:

Initial State Construction: A simulation box is created containing the correct stoichiometric ratio of TMPDGE and curing agent molecules. nasa.gov

Equilibration: The system is equilibrated at a high temperature using MD to achieve a randomized, liquid-like mixture. utk.edu

Cross-linking Algorithm: A dynamic cross-linking procedure is initiated. In this step, reactive atoms (e.g., an epoxide carbon on TMPDGE and a nitrogen-bound hydrogen on an amine hardener) that come within a predefined "cutoff" distance of each other are identified. acs.org A new covalent bond is then formed between them, mimicking the chemical reaction. mtu.edu This process is repeated iteratively, often with intermittent energy minimization or short MD runs to relax the growing structure and avoid unrealistic internal stresses. acs.orgrsc.org

Advanced reactive force fields, such as ReaxFF, can model bond formation and scission without the need for predefined reaction rules, offering a more dynamic and realistic simulation of the curing process. mtu.edunih.gov Multiscale modeling techniques, which combine coarse-grained and fully atomistic representations, can be used to simulate larger systems and capture the network topology more accurately. acs.orgresearchgate.net

Simulation of Polymerization Kinetics and Thermodynamics

Computational simulations are instrumental in exploring the kinetics and thermodynamics of the curing process, bridging the gap between molecular events and bulk material behavior.

Polymerization Kinetics: The rate of the curing reaction can be modeled computationally by tracking the number of cross-links formed over simulation time. acs.org The reaction probability can be linked to phenomenological models, such as the Kamal-Sourour model, which are often fitted to experimental data from techniques like Differential Scanning Calorimetry (DSC). cranfield.ac.ukresearchgate.net These models describe the reaction rate as a function of both temperature and the degree of cure (conversion). researchgate.net By incorporating parameters such as activation energy, simulations can reproduce the curing behavior and predict how factors like temperature and catalyst concentration influence the reaction speed. researchgate.netplymouth.ac.ukmdpi.com Studies on multifunctional epoxies have shown that they tend to cure faster than difunctional ones, partly due to localized temperature increases from reaction heat which accelerate subsequent reactions. acs.org

Thermodynamic Properties: MD simulations are widely used to calculate key thermodynamic properties of the final thermoset network. utk.edu The most significant of these is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more rubbery state. Computationally, Tg is determined by simulating a cooling process (annealing) of the fully cross-linked network. utk.edu By plotting a thermodynamic property like density or specific volume as a function of temperature, two distinct linear regions are observed. The intersection point of these lines corresponds to the glass transition temperature. utk.edursc.org This method allows researchers to predict how changes in monomer structure, curing agent, or cross-link density will affect the service temperature of the material. nih.gov

Structure-Performance Relationships from Computational Approaches

A primary goal of computational modeling is to establish clear relationships between the molecular structure of the epoxy network and its final mechanical and thermal performance. researchgate.net MD simulations are used to subject the modeled cross-linked network to virtual mechanical tests to predict these properties. fraunhofer.dearxiv.org

By simulating uniaxial tension, for example, a stress-strain curve can be generated from which the Young's modulus (stiffness), yield strength, and Poisson's ratio can be calculated. nasa.govnih.gov These simulations have consistently shown that the functionality of the epoxy resin plays a critical role in the final properties. nih.gov Higher functionality monomers lead to a higher potential cross-link density. This denser network restricts the mobility of polymer chains, which typically results in:

Increased Stiffness (Young's Modulus): A more rigid material that deforms less under load. nih.gov

Increased Glass Transition Temperature (Tg): The material remains rigid at higher temperatures. nih.gov

Increased Strength: A higher stress is required to cause permanent deformation or failure. fraunhofer.de

The following table, based on data from comparative studies of different epoxy functionalities, illustrates this trend.

Epoxy TypeFunctionalitySimulated Young's Modulus (GPa) nih.govSimulated Poisson's Ratio nih.govExperimental Young's Modulus (GPa) nih.gov
Di-functional Resin23.51 ± 0.720.37 ± 0.052.89
Tri-functional Resin34.94 ± 0.98--
Tetra-functional Resin45.30 ± 0.81-3.39 ± 0.11

Other molecular-level descriptors calculated from simulations, such as cohesive energy density (a measure of intermolecular forces) and fractional free volume, also correlate well with the material's mechanical behavior and thermal properties. researchgate.net These computational approaches enable the efficient design of new epoxy systems by predicting their performance before any physical synthesis is undertaken. fraunhofer.dearxiv.org

Environmental Fate and Degradation Pathways of Trimethylolpropane Diglycidyl Ether

Abiotic Degradation Mechanisms

The degradation of Trimethylolpropane (B17298) Diglycidyl Ether in the absence of biological organisms occurs through two primary mechanisms: hydrolysis in water-based environments and photochemical reactions in the atmosphere.

Hydrolysis Pathways in Aqueous Environments

In aquatic settings, the ether linkages and particularly the epoxy groups of Trimethylolpropane Diglycidyl Ether are susceptible to hydrolysis. The epoxide rings are strained three-membered rings that can undergo cleavage when exposed to water. This reaction is catalyzed by either acidic or basic conditions, although it can also proceed at a slower rate in neutral water. The process involves the nucleophilic attack of a water molecule on one of the carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of a diol.

The stepwise hydrolysis of the two glycidyl (B131873) ether groups would result in the formation of intermediate compounds and ultimately a more water-soluble polyol. The initial hydrolysis product would be a mono-diol, with one remaining epoxy group, which could then undergo a second hydrolysis to form the corresponding tetraol. While equilibrium favors the hydrolysis of ethers in water, the spontaneous rates of this reaction for unstrained ethers are typically very slow at neutral pH and ambient temperature nih.gov. However, the strained nature of the epoxide ring in TMPDGE significantly increases the rate of hydrolysis compared to its linear ether counterparts. Studies on similar compounds, glycerol (B35011) dialkyl glycerol tetraethers, indicate that ether bond hydrolysis is a key step in their degradation pathway plymouth.ac.uk.

Photochemical Degradation in Atmospheric Systems

Once in the atmosphere, Trimethylolpropane Diglycidyl Ether is subject to photochemical degradation, primarily initiated by hydroxyl (•OH) radicals, which are abundant in the troposphere. The degradation process is expected to involve the abstraction of a hydrogen atom from the aliphatic carbon backbone of the molecule by the •OH radical. This initial reaction forms a carbon-centered radical, which then rapidly reacts with molecular oxygen (O₂) to form a peroxy radical (RO₂•).

Biodegradation Potential in Environmental Compartments

The potential for Trimethylolpropane Diglycidyl Ether to be broken down by microorganisms is a critical aspect of its environmental fate. Research has shown that certain bacteria are capable of utilizing epoxy resins as their sole source of carbon nih.govsemanticscholar.org. For instance, Rhodococcus rhodochrous and Ochrobactrum anthropi have been identified as bacteria capable of degrading epoxy resins nih.govsemanticscholar.org. The biodegradation process involves the enzymatic breakdown of the polymer chain.

While specific studies on the biodegradation of Trimethylolpropane Diglycidyl Ether in various environmental compartments are limited, the biodegradability of polymers synthesized using this compound has been investigated. For example, photocross-linked polymers containing trimethylolpropane triglycidyl ether have been studied for their biodegradability through soil burial tests, which showed that they could be attacked by a complex of soil microorganisms researchgate.net. Furthermore, there is evidence that synthetic aliphatic-aromatic polyesters can biodegrade in soil environments, with the chemical structure of the polymer influencing the rate of degradation nih.gov. Given that Trimethylolpropane Diglycidyl Ether is an aliphatic epoxy compound, it is plausible that it could be susceptible to microbial degradation in soil and aquatic environments, although the rate and extent of this degradation would depend on various environmental factors such as microbial population, temperature, and nutrient availability.

Considerations for End-of-Life Management of Related Materials

Materials containing Trimethylolpropane Diglycidyl Ether, often as a reactive diluent in epoxy resin formulations, present specific challenges and considerations at the end of their service life. The management of these materials falls under the broader category of handling thermoset polymer waste.

The primary end-of-life options for such materials include:

Recycling: The recycling of thermoset composites is complex due to their cross-linked nature, which prevents them from being remelted and reshaped like thermoplastics. However, several recycling strategies are being explored and implemented:

Mechanical Recycling: This involves grinding the composite material into a powder or fibrous filler, which can then be used as a reinforcing agent in new composite materials or other applications like construction materials mdpi.com.

Chemical Recycling: This approach involves breaking down the polymer matrix into its constituent monomers or other valuable chemical feedstocks through processes like solvolysis, pyrolysis, or gasification. For epoxy resins, chemical degradation in water using catalysts under hydrothermal conditions has been shown to recover small organic molecules researchgate.net.

Advanced Recycling: This emerging field seeks to develop innovative technologies to recover both the resin and the reinforcing fibers in a way that preserves their value for high-performance applications.

Energy Recovery: Incineration of the material can be used to recover energy from the organic components. However, this process must be carefully controlled to prevent the release of harmful pollutants into the atmosphere.

Landfilling: While being the least preferred option from a circular economy perspective, landfilling is still a common disposal method for composite materials. The potential for leaching of unreacted components or degradation products from the landfill is a key environmental concern that needs to be managed.

Future Research Directions and Innovations for Trimethylolpropane Diglycidyl Ether

Development of Novel Synthetic Approaches for Enhanced Sustainability

The traditional synthesis of epoxy resins, including TMPTGE, often involves petroleum-derived raw materials and processes with significant environmental footprints. mdpi.com Future research is increasingly focused on developing greener and more sustainable synthetic routes.

A key area of investigation is the use of bio-based precursors. bohrium.com Researchers are exploring the derivation of TMPTGE and similar epoxy monomers from renewable resources such as vegetable oils, lignin, and other biomass. mdpi.commdpi.com For instance, studies have shown the potential of using isoeugenol, a compound derivable from lignin, to produce bio-based epoxy resins as a replacement for traditional petroleum-based options like diglycidyl ether of bisphenol A (DGEBA). mdpi.com Another approach involves the synthesis of epoxy resins from bark extractives, which has shown promise in creating more environmentally friendly alternatives. rsc.org The EPICEROL™ process, developed by Solvay, which produces epichlorohydrin (B41342) from bio-based glycerol (B35011), is a significant step towards reducing the fossil resource content in epoxy resin production. mdpi.com

Furthermore, the development of solvent-free or environmentally friendly solvent-based synthesis methods is a critical research direction. mdpi.com For example, a novel hyperbranched epoxy resin with a silicone skeleton has been synthesized using a hydrosilylation reaction catalyzed by a heterogeneous halloysite-supported platinum catalyst, a process that utilizes only one solvent and achieves a high yield. rsc.org These greener synthetic strategies aim to reduce the environmental impact associated with the production of epoxy resins.

Tailoring Polymer Architecture for Advanced Material Properties

The three-dimensional network structure formed during the curing of TMPTGE-containing epoxy resins is directly responsible for their final properties. guidechem.com Future research will focus on precisely tailoring this polymer architecture to achieve advanced material characteristics.

Hyperbranched polymers represent a promising area of development. The unique structure of hyperbranched epoxy thermosets can lead to increased free volume within the molecular chains, resulting in enhanced tensile toughness and other mechanical properties. acs.org The synthesis of hyperbranched epoxy resins, however, can be complex and costly. rsc.org Innovations in this area are aimed at simplifying the synthetic procedures and reducing costs to make these materials more viable for industrial applications. rsc.org

The incorporation of different crosslinking agents and co-monomers allows for the fine-tuning of network properties. For example, using triglycidyl isocyanurate (TGIC) as a cross-linker, which contains a rigid isocyanurate ring and hydrogen-bond accepting carbonyl groups, has been shown to construct mechanically robust polymer networks. rsc.org Similarly, the partial substitution of triglycidyl phloroglucinol (B13840) (3EPOPh) with TMPTGE as an epoxy comonomer can increase the molecular mobility of the materials without compromising their thermal stability. cnrs.fr This ability to customize the polymer network opens up possibilities for creating materials with a specific combination of properties, such as high modulus, strength, and extensibility. rsc.org

Expanding Applications in Emerging Technologies

The versatile properties of TMPTGE-based materials make them suitable for a variety of emerging technologies. pubcompare.ai

Advanced Composites and Coatings: TMPTGE is already used in high-performance coatings and composites to improve flexibility, impact resistance, and chemical resistance. guidechem.com Future research will likely focus on developing even more advanced materials for demanding applications. This includes the creation of nanocomposite materials with enhanced mechanical stability and thermal resistance for aerospace and microelectronics engineering. pubcompare.ai The use of TMPTGE in conjunction with materials like nano-silica can further improve the properties of epoxy coatings. researchgate.net

3D Printing and Additive Manufacturing: Rapidly cured epoxy-resin thermosets are being explored as futuristic alternatives for additive manufacturing in fields like space, defense, and medtech due to their processability and the ability to achieve "on-demand" properties. mdpi.com The low viscosity of TMPTGE makes it a suitable reactive diluent in formulations for 3D printing, enabling the creation of complex, high-resolution structures.

Biomedical Applications: The development of biocompatible materials is another promising area of research. sdlookchem.comwikipedia.org TMPTGE has been used in the synthesis of hydrogels and other materials for potential medical use. For instance, tannic acid hydrogels crosslinked with TMPTGE have demonstrated antimicrobial properties while remaining biocompatible with fibroblast cells. mdpi.com

Electronics and Energy Storage: In the electronics industry, TMPTGE is used as an encapsulant for electronic components. guidechem.com A significant emerging application is in gel polymer electrolytes for lithium-ion batteries. nih.govresearchgate.net TMPTGE-based gel network polymer electrolytes have shown promising results, including good thermal stability, high ionic conductivity, and excellent interfacial compatibility with electrodes, offering a path to safer and higher-performance batteries. nih.gov

Advanced Characterization Techniques for Complex Networks

Understanding the complex, three-dimensional network structure of cured TMPTGE-based polymers is crucial for predicting and controlling their properties. Advanced characterization techniques are essential for probing these networks at various length scales.

Nanoscale and Microscale Analysis: Techniques like Atomic Force Microscopy (AFM) are used to study the surface morphology and microstructure of epoxy networks at the nanoscale. researchgate.net AFM can reveal details about the heterogeneity of the crosslinked structure and how it changes with environmental exposure. researchgate.net Nanoscale infrared analysis (AFM-IR) provides chemical information at the nanoscale, allowing researchers to map the chemical heterogeneity associated with the cross-linking structure. acs.org

Spectroscopic and Thermal Analysis: Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental tool for characterizing the chemical structure and functional groups within the resin and monitoring the curing process. rsc.orgtandfonline.com Differential Scanning Calorimetry (DSC) is widely used to study the curing kinetics and determine thermal properties like the glass transition temperature (Tg). aip.orgnih.govmdpi.com Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the cured thermosets. tandfonline.com

Rheological and Mechanical Analysis: Dynamic Mechanical Analysis (DMA) provides information on the viscoelastic properties of the material, such as the storage modulus and loss factor, which are crucial for understanding the material's mechanical behavior over a range of temperatures. nih.govacs.org Rheometry is used to study the curing kinetics by monitoring the change in viscosity during the crosslinking reaction. mdpi.com

Predictive Modeling for Material Design and Performance

Predictive modeling and computational simulations are becoming increasingly important tools for accelerating the design and optimization of TMPTGE-based materials.

Cure Kinetics Modeling: Developing accurate cure kinetics models is essential for designing and controlling manufacturing processes. researchgate.net Models like the Kamal model and isoconversional methods are used to predict the curing behavior of epoxy resins based on data from techniques like DSC. aip.org These models can help in tailoring matrix systems with specific reactivity and cure times without extensive trial-and-error experimentation. researchgate.netcranfield.ac.uk

Molecular Dynamics Simulations: Molecular dynamics (MD) simulations provide a powerful way to establish links between the atomic structure of a material and its macroscopic properties. mdpi.comresearchgate.net MD simulations can be used to predict a wide range of thermo-mechanical, chemical, and mechano-chemical properties of crosslinked epoxy networks. researchgate.net This computational approach allows for the investigation of how factors like crosslinking density and the inclusion of additives affect the final properties of the material. mdpi.comarxiv.org

Computational Design of Thermosets: By combining various modeling approaches, including quantum mechanics and molecular dynamics, researchers can develop computational protocols for designing novel epoxy thermosets with desired properties. researchgate.netacs.org This "design for degradation" approach can also be used to create more sustainable materials with a planned end-of-life. acs.org These predictive tools can significantly reduce the need for extensive experimental work and accelerate the development of new and improved materials. researchgate.net

Data Tables

Table 1: Applications of TRIMETHYLOLPROPANE-DIGLYCIDYL ETHER

Application AreaSpecific UseReference
Materials ScienceCrosslinking agent, resin modification pubcompare.ai
Polymer ChemistryPolymer synthesis pubcompare.ai
Advanced CompositesHigh-performance composite manufacturing wikipedia.orgpubcompare.ai
CoatingsHigh-performance coating formulations, improved flexibility and resistance guidechem.comwikipedia.orgpubcompare.ai
AdhesivesSpecialized adhesive formulations guidechem.comwikipedia.orgpubcompare.ai
SealantsFormulation of sealants wikipedia.org
ElastomersFormulation of elastomers wikipedia.org
ElectronicsEncapsulant for electronic components guidechem.com
BiomedicalProduction of biocompatible materials, hydrogels sdlookchem.comwikipedia.orgmdpi.com
Energy StorageGel polymer electrolytes for lithium-ion batteries nih.govresearchgate.net
3D PrintingReactive diluent in formulations mdpi.com

Table 2: Characterization Techniques for TMPTGE-based Networks

TechniqueInformation ObtainedReference
Atomic Force Microscopy (AFM)Surface morphology, microstructure, nanochemical heterogeneity researchgate.net
Nanoscale Infrared Analysis (AFM-IR)Chemical heterogeneity of cross-linking structure at the nanoscale acs.org
Fourier Transform Infrared (FT-IR) SpectroscopyChemical structure, functional groups, monitoring curing rsc.orgtandfonline.com
Differential Scanning Calorimetry (DSC)Curing kinetics, glass transition temperature (Tg), heat of reaction aip.orgnih.govmdpi.com
Thermogravimetric Analysis (TGA)Thermal stability, degradation behavior tandfonline.com
Dynamic Mechanical Analysis (DMA)Viscoelastic properties (storage modulus, loss factor) nih.govacs.org
RheometryCuring kinetics, viscosity changes mdpi.com
Gel Permeation Chromatography (GPC)Molecular weight and distribution rsc.orgtandfonline.com
Nuclear Magnetic Resonance (NMR) SpectroscopyChemical structure, reaction mechanisms rsc.orgacs.org
Scanning Electron Microscopy (SEM)Microstructure, morphology of composites researchgate.nettandfonline.com

Q & A

Basic: What experimental parameters are critical for optimizing the synthesis of TMP-DGE, and how can conflicting yield data be reconciled?

Answer:
Synthesis optimization requires systematic variation of parameters such as reaction temperature (80–120°C), catalyst type (e.g., Lewis acids like BF₃·OEt₂), and molar ratios of glycidyl ether to trimethylolpropane (typically 2:1 to 3:1). Conflicting yield data often arise from impurities in starting materials or inconsistent purification methods (e.g., column chromatography vs. fractional distillation). To reconcile discrepancies, researchers should:

  • Standardize reagent purity (>98%) and moisture control .
  • Use kinetic studies (e.g., in-situ FTIR) to monitor epoxide conversion rates .
  • Compare results against benchmarks in peer-reviewed studies, prioritizing datasets with validated analytical methods (e.g., NMR quantification of residual glycidyl groups) .

Basic: Which analytical techniques are most robust for characterizing TMP-DGE’s structural and functional properties?

Answer:
A multi-technique approach is essential:

Property Technique Critical Parameters
Epoxide contentTitration (ASTM D1652)HClO₄ in glacial acetic acid, 0°C
Molecular weightGPC with RI detectionTHF eluent, 1.0 mL/min flow rate
Functional groupsFTIR/¹H-NMRPeak integration of glycidyl protons
Thermal stabilityTGA (10°C/min, N₂ atmosphere)Degradation onset >200°C indicates purity .

Cross-validate results using complementary methods (e.g., NMR and titration for epoxide content) to mitigate instrument-specific biases .

Basic: What safety protocols are essential for handling TMP-DGE in laboratory settings?

Answer:

  • Storage: Keep in airtight containers at 4–8°C to prevent moisture-induced hydrolysis .
  • Ventilation: Use fume hoods during synthesis to limit exposure to volatile glycidyl ethers (TLV-TWA: 0.1 ppm) .
  • PPE: Nitrile gloves and safety goggles are mandatory; avoid latex due to permeability .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers resolve contradictions in reported thermal stability data for TMP-DGE?

Answer: Discrepancies in degradation temperatures (e.g., 220°C vs. 250°C) often stem from:

  • Sample Purity: Impurities like residual catalysts (e.g., BF₃) lower decomposition onset. Validate purity via HPLC or GC-MS .
  • Methodological Variability: Standardize TGA heating rates (e.g., 10°C/min) and atmosphere (N₂ vs. air) .
  • Statistical Analysis: Apply ANOVA to compare datasets, identifying outliers linked to experimental artifacts .

Replicate studies under controlled conditions and publish raw data to enhance reproducibility .

Advanced: What strategies improve the crosslinking efficiency of TMP-DGE in epoxy resin formulations?

Answer:

  • Co-monomer Selection: Pair TMP-DGE with amine hardeners (e.g., DETA) at stoichiometric ratios (1:1.2 epoxide:amine) .
  • Cure Kinetics: Use DSC to optimize cure cycles (e.g., 2 hr at 80°C + 1 hr at 120°C) .
  • Additives: Incorporate nano-silica (1–3 wt%) to enhance crosslink density without phase separation .

Monitor gelation via rheometry (tan δ < 0.1 indicates vitrification) and validate mechanical properties via DMA .

Advanced: How do environmental factors influence TMP-DGE’s hydrolytic degradation pathways?

Answer: Hydrolysis rates depend on:

  • pH: Acidic conditions (pH < 4) accelerate epoxide ring-opening via protonation .
  • Temperature: Arrhenius modeling shows a 2x rate increase per 10°C rise (Eₐ ≈ 60 kJ/mol) .
  • Humidity: >60% RH induces bulk degradation; use Karl Fischer titration to quantify moisture uptake .

Mitigate degradation by formulating with hydrophobic additives (e.g., polysiloxanes) and storing under inert gas .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.